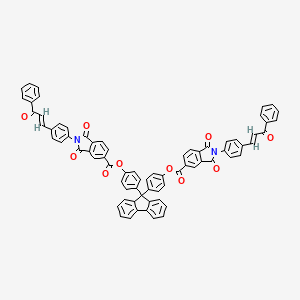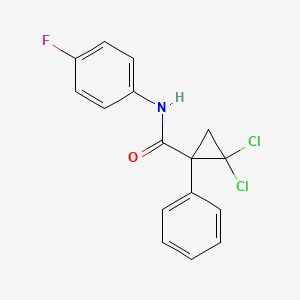
Ihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ihydro-1H-isoindole-5-carboxylate is a derivative of the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ihydro-1H-isoindole-5-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing good yields of the product.
Industrial Production Methods
Industrial production of indole derivatives can involve biotechnological approaches, such as the use of microbial cell factories to convert precursors like glucose or tryptophan into indole derivatives. This method is advantageous due to its sustainability and potential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Indoles can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert indoles to indolines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include titanium(III) chloride for reductive amination, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated indoles, while oxidation can produce quinones .
Scientific Research Applications
Ihydro-1H-isoindole-5-carboxylate and its derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ihydro-1H-isoindole-5-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways involved depend on the structure of the derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ihydro-1H-isoindole-5-carboxylate include:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: Known for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C73H44N2O10 |
|---|---|
Molecular Weight |
1109.1 g/mol |
IUPAC Name |
[4-[9-[4-[1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carbonyl]oxyphenyl]fluoren-9-yl]phenyl] 1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carboxylate |
InChI |
InChI=1S/C73H44N2O10/c76-65(47-11-3-1-4-12-47)41-23-45-19-31-53(32-20-45)74-67(78)59-39-25-49(43-61(59)69(74)80)71(82)84-55-35-27-51(28-36-55)73(63-17-9-7-15-57(63)58-16-8-10-18-64(58)73)52-29-37-56(38-30-52)85-72(83)50-26-40-60-62(44-50)70(81)75(68(60)79)54-33-21-46(22-34-54)24-42-66(77)48-13-5-2-6-14-48/h1-44H/b41-23+,42-24+ |
InChI Key |
JTFUGHYOQVYQRZ-WAJJMWJGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=CC(=C4)C(=O)OC5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C68)C9=CC=C(C=C9)OC(=O)C1=CC2=C(C(=O)N(C2=O)C2=CC=C(C=C2)/C=C/C(=O)C2=CC=CC=C2)C=C1 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OC5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C1=CC=C(C=C1)C=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-bromophenyl)-4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15022267.png)
![N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022268.png)

![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15022271.png)
![N-benzyl-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022279.png)
![N-(4-chlorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022289.png)
![N-({N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15022293.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-8-methoxyquinoline](/img/structure/B15022295.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B15022303.png)
![2-({(2E)-3-[5-(4-chlorophenyl)-2-furyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15022308.png)
![N-(3-{N'-[(E)-(3-Iodophenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide](/img/structure/B15022311.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(2-bromophenoxy)propanehydrazide](/img/structure/B15022326.png)
![5-(4-Methylphenyl)-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine](/img/structure/B15022333.png)
![Ethyl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15022341.png)
